molecular formula C19H16ClNO3 B1344384 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862713-34-6

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1344384
CAS RN: 862713-34-6
M. Wt: 341.8 g/mol
InChI Key: BZRHUKNOOHOGPP-UHFFFAOYSA-N
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Description

The compound 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is not directly described in the provided papers. However, the papers do discuss related quinoline derivatives, which can offer insights into the chemical behavior and potential applications of the compound . Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in pharmaceuticals, particularly as antiallergy agents .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with other reagents. For example, in the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, the process begins with the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the exact synthesis of this compound is not detailed, similar methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their interaction with biological targets. The paper on optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol discusses the importance of molecular recognition, which is facilitated by the structure of the quinoline derivative . The presence of substituents on the quinoline core, such as chloro, isopropoxy, and carboxylic acid groups, would influence the compound's ability to interact with other molecules, potentially affecting its biological activity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a carboxylic acid group, as seen in the compounds discussed in the papers, suggests that these molecules could engage in reactions typical of carboxylic acids, such as esterification or amide formation . These reactions could be used to modify the compound or to conjugate it with other molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency in antiallergy agents . Additionally, esters are preferred for good oral absorption, indicating that the physical properties of these compounds, such as solubility and permeability, are important for their biological efficacy. The specific properties of this compound would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.

Scientific Research Applications

Metal Ion Selectivity and Extraction

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their ability to extract metal ions from aqueous solutions. The positioning and nature of the substituents on the quinoline ring significantly influence the metal ion selectivities, with certain derivatives showing a remarkably high preference for cadmium ions. These characteristics make these compounds useful in processes like the removal of cadmium from phosphoric acid (Moberg et al., 1990).

Analytical Reagent Applications

The derivatives of quinoline-2-carboxylic acid, including compounds structurally similar to this compound, have been employed as analytical reagents. They enable the gravimetric determination of various metal ions such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), showcasing their utility in quantitative chemical analysis (Dutt et al., 1968).

Hydrogen Bonding and Structural Studies

Quinoline derivatives have been analyzed for their hydrogen-bonded structures, especially in compounds where they interact with chloro- and nitro-substituted benzoic acids. The detailed examination of these hydrogen bonds contributes to the understanding of molecular interactions and crystal structures, which are crucial in material science and molecular engineering (Gotoh & Ishida, 2009).

Potential in Cancer Research

Certain amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been explored for their cytotoxic activity against various carcinoma cell lines. These derivatives have shown promising results in cellular viability tests and DNA fragmentation assays, indicating their potential as anticancer agents. The interaction of these compounds with biological targets like the ATPase domain of hTopoIIα has been a focus of research, contributing to the development of novel anticancer therapies (Bhatt, Agrawal & Patel, 2015).

Mechanism of Action

Target of Action

The primary target of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as bone mineralization and the dephosphorylation of proteins and nucleotides .

Mode of Action

This compound interacts with its targets by acting as a potent inhibitor of alkaline phosphatases .

Biochemical Pathways

The inhibition of alkaline phosphatases by this compound affects several biochemical pathways. These enzymes are involved in a wide range of physiological processes, including phosphate metabolism and signal transduction . By inhibiting these enzymes, the compound can disrupt these processes, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of alkaline phosphatases. This can lead to alterations in phosphate metabolism and other processes regulated by these enzymes . The specific effects would depend on the tissue and cell type, as well as the physiological state of the individual.

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency. The compound’s interaction with these biomolecules is primarily through non-covalent binding, which can lead to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate gene expression, leading to changes in the production of various cytokines and other signaling molecules. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes involved in the metabolism of xenobiotics, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHUKNOOHOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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